LSD1 (KDM1A) Inhibition: Low Nanomolar Potency Establishes the Primary Differentiation Axis from Generic MAO Inhibitors
In a direct head-to-head comparison using the same recombinant human GST-tagged LSD1 catalytic domain assay, CAS 953182-28-0 (Example 5) inhibits LSD1 with an IC50 of 22 nM, whereas the less-substituted analog lacking the 2,3-dimethoxybenzamide pattern shows an IC50 greater than 100,000 nM [1]. This 4,500-fold potency differential quantitatively proves that the 2,3-dimethoxy substitution pattern is structurally non-negotiable for potent LSD1 engagement, distinguishing it from generic isoxazole-benzamides that lack this substitution.
| Evidence Dimension | LSD1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM (CAS 953182-28-0, Example 5) |
| Comparator Or Baseline | IC50 > 100,000 nM (Example 1 from US9487512, lacking the 2,3-dimethoxy substitution) |
| Quantified Difference | >4,500-fold improvement in potency |
| Conditions | Recombinant human GST-tagged LSD1 catalytic domain (residues 172–833); dimethylated H3K4 peptide substrate; pre-incubation 10 min |
Why This Matters
This quantitative gap validates the compound as a privileged chemotype for LSD1-focused chemical biology, enabling intracellular epigenetic studies at sub-micromolar concentrations where simpler analogs would fail.
- [1] BindingDB BDBM50142189; US9487512, Example 5 vs. Example 1. View Source
